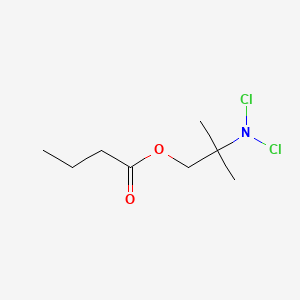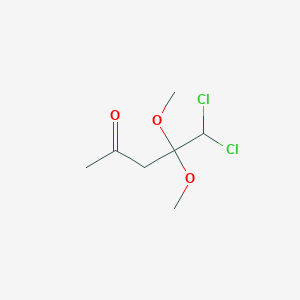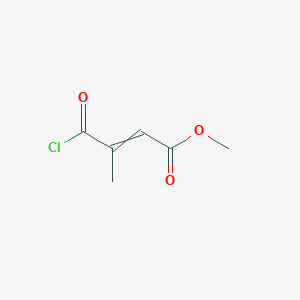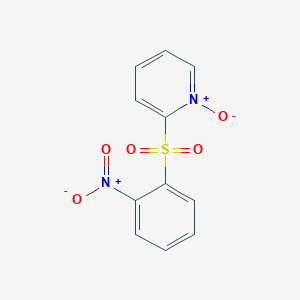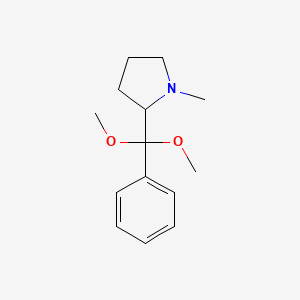
Pyrrolidine, 2-(dimethoxyphenylmethyl)-1-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrrolidine, 2-(dimethoxyphenylmethyl)-1-methyl- is a compound that belongs to the class of heterocyclic amines It is characterized by a pyrrolidine ring substituted with a dimethoxyphenylmethyl group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidine, 2-(dimethoxyphenylmethyl)-1-methyl- can be achieved through several methods. One common approach involves the reaction of pyrrolidine with a suitable dimethoxyphenylmethyl halide under basic conditions. The reaction typically takes place in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of pyrrolidine derivatives often involves catalytic processes. For example, pyrrolidine itself can be produced via the catalytic ammoniation of tetrahydrofuran (THF) using solid acid catalysts at high temperatures . The separation of pyrrolidine from the reaction mixture can be challenging due to the similar boiling points of pyrrolidine and THF, but advanced separation techniques such as the use of nonporous adaptive crystals have been developed to achieve high purity .
化学反应分析
Types of Reactions
Pyrrolidine, 2-(dimethoxyphenylmethyl)-1-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in THF or diethyl ether.
Substitution: Electrophilic aromatic substitution using reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
科学研究应用
Pyrrolidine, 2-(dimethoxyphenylmethyl)-1-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Pyrrolidine derivatives have shown potential as antiviral and anticancer agents.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of pyrrolidine, 2-(dimethoxyphenylmethyl)-1-methyl- involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
相似化合物的比较
Similar Compounds
Pyrrole: An aromatic heterocycle with a five-membered ring containing one nitrogen atom.
Pyridine: A six-membered aromatic ring with one nitrogen atom.
Pyrrolizidine: A bicyclic structure containing two fused five-membered rings with nitrogen atoms.
Uniqueness
Pyrrolidine, 2-(dimethoxyphenylmethyl)-1-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethoxyphenylmethyl group enhances its reactivity and potential for various applications compared to simpler pyrrolidine derivatives .
属性
CAS 编号 |
61170-36-3 |
|---|---|
分子式 |
C14H21NO2 |
分子量 |
235.32 g/mol |
IUPAC 名称 |
2-[dimethoxy(phenyl)methyl]-1-methylpyrrolidine |
InChI |
InChI=1S/C14H21NO2/c1-15-11-7-10-13(15)14(16-2,17-3)12-8-5-4-6-9-12/h4-6,8-9,13H,7,10-11H2,1-3H3 |
InChI 键 |
CYEBKLHUBDCDHW-UHFFFAOYSA-N |
规范 SMILES |
CN1CCCC1C(C2=CC=CC=C2)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


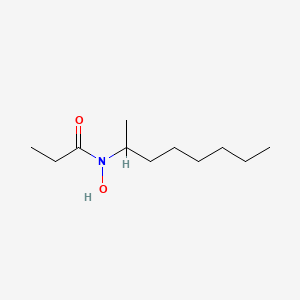
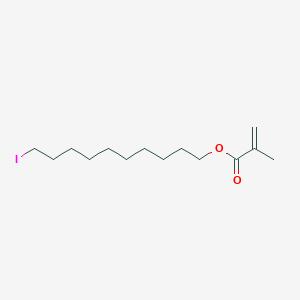
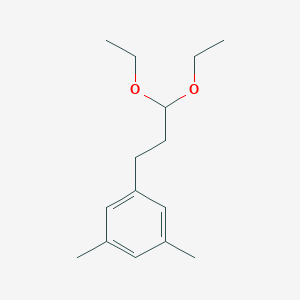
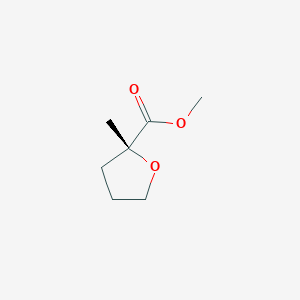
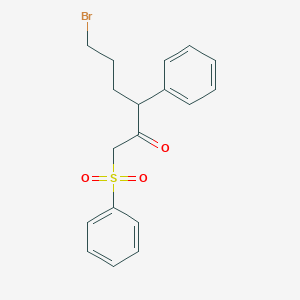
![Benzyl [4-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-(propan-2-ylamino)butyl] phosphate](/img/structure/B14592584.png)
![7,7-Dichloro-2,2-dimethylbicyclo[3.2.0]heptan-6-one](/img/structure/B14592596.png)
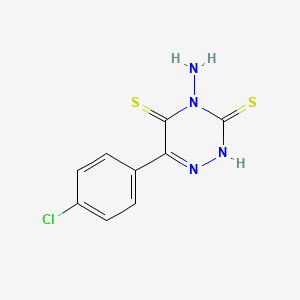

![2-[(2H-1,3,2-Benzoxathiastibol-2-yl)sulfanyl]phenol](/img/structure/B14592610.png)
